REACTION_CXSMILES
|
N([O-])=O.[Na+].C[O:6][C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[CH:9][C:8]=1[C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][C:15]=1N.OS(O)(=O)=O.NC(N)=O>O>[Br:20][C:17]1[CH:16]=[CH:15][C:14]2[C:8]3[CH:9]=[CH:10][C:11]([Br:13])=[CH:12][C:7]=3[O:6][C:19]=2[CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
4.17 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
2-methoxy-2′-amino-4,4′-dibromobiphenyl
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)Br)C1=C(C=C(C=C1)Br)N
|
Name
|
|
Quantity
|
14.82 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
55.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
52.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained below 2° C
|
Type
|
CUSTOM
|
Details
|
to destroy the unreacted nitrous acid
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 70° C
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from benzene (120 mL) and methanol (100 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(OC3=C2C=CC(=C3)Br)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.27 g | |
YIELD: PERCENTYIELD | 52.09% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |